molecular formula C11H18O B088909 Bicyclo[5.3.1]undecan-11-one CAS No. 13348-11-3

Bicyclo[5.3.1]undecan-11-one

Katalognummer B088909
CAS-Nummer: 13348-11-3
Molekulargewicht: 166.26 g/mol
InChI-Schlüssel: PKMRHGRTEMJLJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[5.3.1]undecan-11-one, also known as BC11, is a bicyclic ketone that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. BC11 possesses a unique chemical structure that makes it an attractive target for synthetic chemists and biochemists alike.

Wissenschaftliche Forschungsanwendungen

Bicyclo[5.3.1]undecan-11-one has shown promise in a variety of scientific research applications. One of the most significant potential applications of Bicyclo[5.3.1]undecan-11-one is in the field of materials science. Bicyclo[5.3.1]undecan-11-one has been shown to have unique physical and chemical properties that make it an attractive candidate for use in the development of new materials, such as polymers and liquid crystals.
Bicyclo[5.3.1]undecan-11-one has also been studied for its potential applications in organic synthesis. Bicyclo[5.3.1]undecan-11-one can be used as a building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.

Wirkmechanismus

The mechanism of action of Bicyclo[5.3.1]undecan-11-one is not yet fully understood. However, studies have shown that Bicyclo[5.3.1]undecan-11-one interacts with a variety of cellular targets, including enzymes and receptors. Bicyclo[5.3.1]undecan-11-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Bicyclo[5.3.1]undecan-11-one has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.

Biochemische Und Physiologische Effekte

Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that Bicyclo[5.3.1]undecan-11-one can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for use in the treatment of neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Bicyclo[5.3.1]undecan-11-one for lab experiments is its unique chemical structure, which makes it an attractive target for synthetic chemists and biochemists. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of potential applications in materials science and organic synthesis.
However, there are also limitations to the use of Bicyclo[5.3.1]undecan-11-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Bicyclo[5.3.1]undecan-11-one can be difficult to purify, as it tends to form a mixture of isomers during synthesis.

Zukünftige Richtungen

There are several potential future directions for the study of Bicyclo[5.3.1]undecan-11-one. One potential direction is the development of new materials based on Bicyclo[5.3.1]undecan-11-one, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of Bicyclo[5.3.1]undecan-11-one and its potential applications in the treatment of neurological disorders.
Another potential future direction is the development of new synthetic methods for Bicyclo[5.3.1]undecan-11-one, which could lead to the synthesis of new analogs with different properties and potential applications. Finally, further studies are needed to fully understand the potential advantages and limitations of Bicyclo[5.3.1]undecan-11-one for lab experiments, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Bicyclo[5.3.1]undecan-11-one is a unique bicyclic ketone that has shown promise in a variety of scientific research applications. Its potential applications in materials science, organic synthesis, and the treatment of neurological disorders make it an attractive target for further study. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential advantages and limitations.

Synthesemethoden

Bicyclo[5.3.1]undecan-11-one can be synthesized through a variety of methods, including the Diels-Alder reaction, Michael addition, and radical cyclization. One of the most common methods for synthesizing Bicyclo[5.3.1]undecan-11-one is through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction produces a mixture of isomers, which can be separated and purified through column chromatography.

Eigenschaften

CAS-Nummer

13348-11-3

Produktname

Bicyclo[5.3.1]undecan-11-one

Molekularformel

C11H18O

Molekulargewicht

166.26 g/mol

IUPAC-Name

bicyclo[5.3.1]undecan-11-one

InChI

InChI=1S/C11H18O/c12-11-9-5-2-1-3-6-10(11)8-4-7-9/h9-10H,1-8H2

InChI-Schlüssel

PKMRHGRTEMJLJV-UHFFFAOYSA-N

SMILES

C1CCC2CCCC(C2=O)CC1

Kanonische SMILES

C1CCC2CCCC(C2=O)CC1

Synonyme

Bicyclo[5.3.1]undecan-11-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.